3-(3-Chlorobenzylcarbamoyl)phenylboronic acid
Overview
Description
3-(3-Chlorobenzylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications. This compound, in particular, has a phenylboronic acid moiety attached to a 3-(3-chlorobenzylcarbamoyl) group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Moiety: The phenylboronic acid moiety can be synthesized using various methods, including the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Attachment of the 3-(3-Chlorobenzylcarbamoyl) Group: This step involves the reaction of phenylboronic acid with 3-(3-chlorobenzyl)isocyanate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the chlorobenzyl group.
Scientific Research Applications
3-(3-Chlorobenzylcarbamoyl)phenylboronic acid has diverse applications in scientific research:
Industry: Utilized in the synthesis of advanced materials and polymers with specific binding properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as:
Enzyme Inhibition: The compound can inhibit enzymes by binding to active site serine residues, forming a stable boronate ester.
Affinity Materials: The boronic acid moiety selectively binds to cis-diol-containing molecules, enabling their separation and detection.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
3-Formylphenylboronic Acid: A derivative with a formyl group, used in the synthesis of enzyme inhibitors.
4-Formylphenylboronic Acid: Another formyl derivative with similar applications.
Uniqueness
3-(3-Chlorobenzylcarbamoyl)phenylboronic acid is unique due to the presence of the 3-(3-chlorobenzylcarbamoyl) group, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective binding and inhibition.
Properties
IUPAC Name |
[3-[(3-chlorophenyl)methylcarbamoyl]phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWAZBKGRQQNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168367 | |
Record name | B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-26-3 | |
Record name | B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874288-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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